molecular formula C19H15N5O4 B2530087 (E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 444172-55-8

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide

Katalognummer: B2530087
CAS-Nummer: 444172-55-8
Molekulargewicht: 377.36
InChI-Schlüssel: HZRXXDBTIUAYGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 336.35 g/mol

The structure features a cyano group, a benzimidazole moiety, and a nitrophenyl group, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzimidazole ring has been associated with the inhibition of cancer cell proliferation.

Case Study : A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines. The results showed that compounds with a cyano group demonstrated enhanced activity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency.

CompoundCell LineIC50 (µM)
(E)-2-cyano...MCF-715
(E)-2-cyano...HCT11625

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

Research Findings : In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit certain kinases involved in cancer progression.

Study Insights : A study focusing on kinase inhibition found that compounds similar to (E)-2-cyano... inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition was quantified using enzyme activity assays, showing a dose-dependent response.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Studies suggest that it could promote apoptosis in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their therapeutic effects.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-22-16-8-3-12(10-17(16)23(2)19(22)26)9-13(11-20)18(25)21-14-4-6-15(7-5-14)24(27)28/h3-10H,1-2H3,(H,21,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXXDBTIUAYGT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.